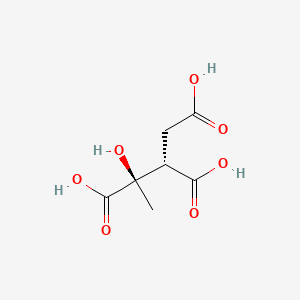
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid
説明
“(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid” is a chiral molecule with two stereocenters . The (2S,3R) designation indicates the configuration of these stereocenters. The molecule contains a hydroxy group (-OH) and three carboxylic acid groups (-COOH), which are likely to contribute to its reactivity and properties.
Molecular Structure Analysis
The molecule’s structure includes a butane backbone with a hydroxy group on the third carbon and carboxylic acid groups on the first, second, and third carbons . The presence of multiple carboxylic acid groups suggests that the molecule could exist in different forms depending on the pH of the solution it’s in.Chemical Reactions Analysis
The carboxylic acid groups are likely to be involved in reactions such as esterification and amide formation. The hydroxy group could potentially be involved in reactions such as ether formation or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid groups would make it polar and potentially capable of hydrogen bonding. Depending on the specific arrangement of these groups in the molecule, it might be soluble in water .科学的研究の応用
Synthesis and Biological Relevance
- Stereocontrolled Synthesis : The compound is utilized in stereocontrolled syntheses, derived from lactic acid, and serves as an intermediate in the oxidation of propanoate to pyruvate via the methylcitrate cycle in bacteria and fungi (Darley et al., 2003).
Enzymatic Reactions
- Enoyl-CoA Hydratase Reaction : A study demonstrated the stereospecific elimination of water from 3-hydroxybutyryl-CoA on the hydratase with syn geometry, highlighting the compound's significance in enzymatic processes (Willadsen & Eggerer, 1975).
Physical and Chemical Properties
- Glass-forming Properties : Research on 3-methylbutane-1,2,3-tricarboxylic acid, a closely related compound, explores its role as an atmospheric oxidation product and its physicochemical properties such as water solubility and phase state (Dette et al., 2014).
Diagnostic Markers
- Analysis in Metabolic Diseases : The compound, also known as methylcitric acid, is a diagnostic marker in inherited metabolic diseases. It's studied for its occurrence in healthy individuals and patients, and for its potential as a long-term treatment marker (Podebrad et al., 1999).
Therapeutic Applications
- Renin Inhibitors : Derivatives of the compound have been used in designing angiotensinogen transition-state analogues, acting as potent inhibitors of human plasma renin, which is significant in therapeutic research (Thaisrivongs et al., 1987).
Chemical Synthesis
- Asymmetric Synthesis : The compound has been synthesized asymmetrically, highlighting its importance in the field of stereochemistry and its applications in chemical synthesis (Solladié-Cavallo & Khiar, 1990).
Industrial Applications
- Biological Production : It's involved in the biological production of malic acid, a key compound in the food, chemicals, and pharmaceutical industries, highlighting its role in biotechnological applications (Dai et al., 2018).
Biochemical Studies
- Oxidation of Alkenes : The compound plays a role in the oxidation of alkenes, showing its significance in biochemical reactions and studies (Dong et al., 2012).
作用機序
Target of Action
The primary target of DL-threo-2-methylisocitrate is isocitrate lyase 1 (ICL1) . ICL1 is an enzyme that plays a crucial role in the glyoxylate cycle, a pathway that enables the body to convert fats into sugars. It catalyzes the cleavage of isocitrate to succinate and glyoxylate .
Mode of Action
DL-threo-2-methylisocitrate acts as a substrate for ICL1 . The Km of purified recombinant ICL1 for threo-D(s)L(s)-isocitrate (ICA) was determined to be 188 μM using Michaelis-Menten non-linear least squares fit, with a kcat of 5.24 s-1 . The Km for DL-threo-2-methylisocitrate was approximately fourfold higher at 718 μM with a kcat of 1.25 s-1 .
Biochemical Pathways
DL-threo-2-methylisocitrate is involved in the glyoxylate and methylcitrate cycles . These cycles are critical for the metabolism of certain organisms, including Mycobacterium tuberculosis . The compound’s interaction with ICL1 influences these biochemical pathways, affecting the conversion of fats into sugars .
Result of Action
The interaction of DL-threo-2-methylisocitrate with ICL1 affects the glyoxylate and methylcitrate cycles . This can influence the metabolism of certain organisms, potentially leading to changes at the molecular and cellular levels . .
生化学分析
Biochemical Properties
DL-threo-2-methylisocitrate is primarily known for its role as a substrate of isocitrate lyase 1 (ICL1). The enzyme ICL1 catalyzes the cleavage of isocitrate into succinate and glyoxylate. The interaction between DL-threo-2-methylisocitrate and ICL1 is characterized by a Km value of approximately 718 μM and a kcat of 1.25 s^-1, which indicates a relatively high affinity and catalytic efficiency . This compound is also involved in the methylcitrate cycle, where it interacts with enzymes such as methylcitrate synthase and methylcitrate dehydratase .
Cellular Effects
DL-threo-2-methylisocitrate influences various cellular processes, particularly in bacteria such as Mycobacterium tuberculosis. It is involved in the metabolism of propionate, a by-product of fatty acid oxidation. The accumulation of DL-threo-2-methylisocitrate can lead to toxic effects on cells if not properly metabolized. It affects cell signaling pathways and gene expression related to the methylcitrate cycle, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of DL-threo-2-methylisocitrate involves its interaction with isocitrate lyase 1 (ICL1). The enzyme catalyzes the cleavage of DL-threo-2-methylisocitrate into pyruvate and succinate. This reaction is crucial for the metabolism of propionate in bacteria. The binding of DL-threo-2-methylisocitrate to ICL1 involves specific amino acid residues in the active site, which accommodate the additional methyl group without significant changes to the enzyme’s structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-threo-2-methylisocitrate can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that DL-threo-2-methylisocitrate is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that prolonged exposure to DL-threo-2-methylisocitrate can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of DL-threo-2-methylisocitrate in animal models vary with different dosages. At low doses, it can be metabolized efficiently without causing significant adverse effects. At high doses, DL-threo-2-methylisocitrate can lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which DL-threo-2-methylisocitrate can be safely administered .
Metabolic Pathways
DL-threo-2-methylisocitrate is involved in the methylcitrate cycle, a metabolic pathway that helps in the clearance of propionyl-CoA, a by-product of fatty acid oxidation. The enzymes involved in this pathway include methylcitrate synthase, methylcitrate dehydratase, and isocitrate lyase 1. These enzymes catalyze the conversion of propionyl-CoA to pyruvate and succinate, which are then utilized in the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Within cells, DL-threo-2-methylisocitrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of DL-threo-2-methylisocitrate across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of DL-threo-2-methylisocitrate is crucial for its role in metabolic pathways and cellular processes .
Subcellular Localization
DL-threo-2-methylisocitrate is primarily localized in the mitochondria, where it participates in the methylcitrate cycle. The enzymes involved in this cycle, including isocitrate lyase 1, are also localized in the mitochondria. This subcellular localization is essential for the efficient metabolism of DL-threo-2-methylisocitrate and the proper functioning of the methylcitrate cycle .
特性
IUPAC Name |
(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPKXCSHMJWCF-WVBDSBKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209270 | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71183-66-9 | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71183-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


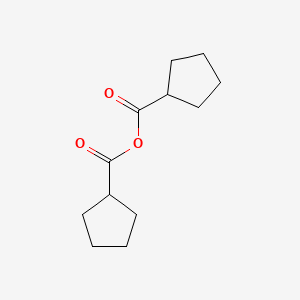
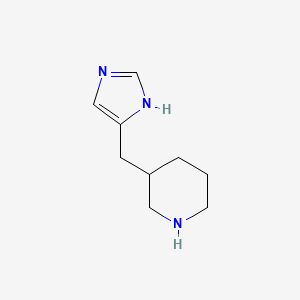
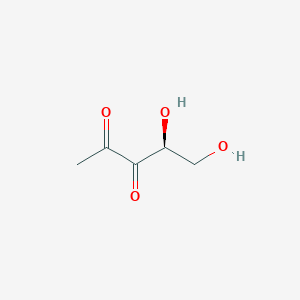
![2,2':5',2''-Terthiophene, 5,5''-bis[(5-hexyl-2-thienyl)ethynyl]-](/img/structure/B3280191.png)



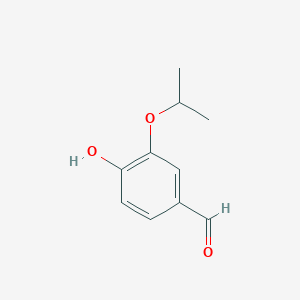

![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)
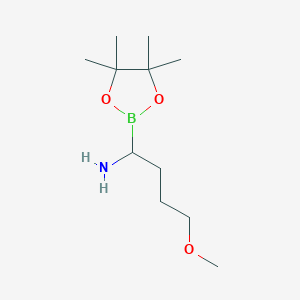
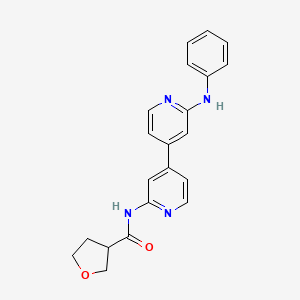
![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)
![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)
